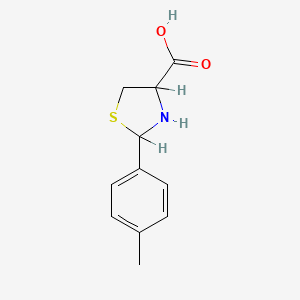

2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRWLFRKMUVNPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2NC(CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60986210 |

Source

|

| Record name | 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67189-37-1 |

Source

|

| Record name | 4-Thiazolidinecarboxylic acid, 2-(p-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Introduction

The thiazolidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug development, serving as a core component in a multitude of compounds with diverse pharmacological activities. These activities include antioxidant, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The inherent structural features, derived from the condensation of L-cysteine with an aldehyde or ketone, provide a chiral backbone that is amenable to a wide range of chemical modifications.[5]

This technical guide presents a comprehensive, field-proven methodology for the synthesis and detailed structural characterization of a specific derivative: 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid. This compound is synthesized via the nucleophilic cyclic condensation of L-cysteine with p-tolualdehyde.[1] We will delve into the mechanistic underpinnings of this reaction, provide a robust and reproducible experimental protocol, and outline a full suite of analytical techniques required for unambiguous structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this important class of heterocyclic compounds.

Section 1: The Synthetic Pathway: Principles and Rationale

Overview of the Reaction

The synthesis of this compound is achieved through a one-pot condensation reaction. The two key building blocks are L-cysteine, which provides the thiol, amine, and carboxylic acid functionalities, and p-tolualdehyde (4-methylbenzaldehyde), which provides the substituted aryl moiety at the 2-position of the resulting heterocyclic ring. The reaction proceeds efficiently under mild conditions, typically in a mixed aqueous-alcoholic solvent system at room temperature, often resulting in the spontaneous precipitation of the product upon formation.[1][6]

Mechanistic Insights

The formation of the 1,3-thiazolidine ring is a classic example of heterocyclic chemistry, involving the intramolecular cyclization of intermediates formed from the reaction between the bifunctional amino acid and the aldehyde. While the precise sequence of events can be debated, the generally accepted mechanism involves the following key steps.[7][8][9]

-

Initial Nucleophilic Attack: The reaction initiates with a nucleophilic attack on the electrophilic carbonyl carbon of p-tolualdehyde. This attack can theoretically be initiated by either the lone pair of the sulfur atom (thiol group) or the nitrogen atom (amino group) of L-cysteine.[9] The attack by the highly nucleophilic thiol group is often favored, leading to the formation of a transient hemithioacetal intermediate.[7][10]

-

Dehydration and Iminium Ion Formation: The hemithioacetal is unstable and readily undergoes acid- or base-catalyzed dehydration. This step results in the formation of a resonance-stabilized carbocation or, more accurately, an iminium ion intermediate (a Schiff base-like structure) after the involvement of the amino group.[8]

-

Intramolecular Cyclization: The final and irreversible step is a rapid intramolecular nucleophilic attack by the amino group's lone pair onto the electrophilic carbon of the iminium ion. This ring-closing step forms the stable five-membered thiazolidine ring.[7][10]

The causality behind the efficiency of this reaction lies in the inherent reactivity of the functional groups and the thermodynamic stability of the resulting heterocyclic product. The use of protic solvents like water and ethanol facilitates the necessary proton transfers throughout the mechanism.[10]

Stereochemical Considerations

The condensation reaction introduces a new chiral center at the C2 position of the thiazolidine ring, where the p-tolyl group is attached. Since the starting material, L-cysteine, possesses inherent chirality at the C4 position, the reaction product is a mixture of diastereomers: (2S, 4R)-trans and (2R, 4R)-cis.[5][11] The relative ratio of these isomers can be influenced by reaction conditions such as solvent and pH, though separation often requires specialized chromatographic techniques. For many applications, the diastereomeric mixture is used directly.

Section 2: Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where successful execution at each stage—from dissolution of reactants to precipitation and purification of the product—provides confidence in the process.

Materials and Reagents

-

L-Cysteine hydrochloride monohydrate (≥99%)

-

p-Tolualdehyde (4-methylbenzaldehyde) (≥98%)

-

Sodium Acetate (Anhydrous, ≥99%)

-

Ethanol (95% or Absolute)

-

Deionized Water

-

Diethyl Ether (Anhydrous)

Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (e.g., 5.0 g, ~0.028 mol) and sodium acetate (e.g., 2.3 g, ~0.028 mol) in 50 mL of deionized water. Stir until a clear solution is obtained. The sodium acetate acts as a base to neutralize the hydrochloride and deprotonate the carboxylic acid, facilitating the reaction.[1]

-

Aldehyde Addition: In a separate beaker, dissolve p-tolualdehyde (e.g., 3.4 g, ~0.028 mol) in 50 mL of ethanol.

-

Reaction Initiation: Add the ethanolic solution of p-tolualdehyde to the aqueous L-cysteine solution in the round-bottom flask.

-

Reaction Execution: Stir the combined mixture vigorously at room temperature (20-25°C) for 24 hours. A magnetic stirrer is sufficient. As the reaction progresses, a white precipitate of the product will form.[1][12]

-

Product Isolation: After 24 hours, place the reaction flask in an ice bath for 30-60 minutes to maximize precipitation.

-

Filtration and Washing: Collect the white solid precipitate by suction filtration using a Büchner funnel. Wash the solid several times with cold deionized water, followed by a wash with cold diethyl ether to remove any unreacted aldehyde and other organic impurities.[6]

-

Drying: Dry the product under vacuum or in a desiccator to a constant weight.

-

Purification (Recrystallization): For higher purity, the crude product can be recrystallized from a hot ethanol/water mixture.[12] Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter and dry the purified crystals.

Section 3: Structural Elucidation and Characterization

Unambiguous confirmation of the synthesized product's structure and purity is paramount. A combination of physical and spectroscopic methods should be employed.

Physical Properties

The following table summarizes the key physical properties of the target compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂S |

| Molecular Weight | 223.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Expected Yield | 80-95% (crude) |

| Melting Point | Varies based on diastereomeric ratio |

Spectroscopic Analysis

The following data are based on established values for closely related 2-aryl-thiazolidine-4-carboxylic acids.[1][11][13]

¹H-NMR is the most powerful tool for confirming the structure. The spectrum provides distinct signals for each proton environment.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (p-tolyl) | ~2.3 | Singlet (s) |

| H-5a, H-5b (thiazolidine) | ~3.2 - 3.5 | Multiplet (m) or dd |

| H-4 (thiazolidine) | ~4.0 - 4.2 | Triplet (t) or dd |

| H-2 (thiazolidine) | ~5.6 - 5.7 | Singlet (s) |

| Aromatic (p-tolyl) | ~7.2 - 7.4 | Two Doublets (d) |

| -COOH / -NH₂⁺- | Broad, variable | Singlet (br, s) |

Note: Spectra are typically run in solvents like Acetone-d₆ or DMSO-d₆. Chemical shifts can vary slightly based on solvent and diastereomeric ratio.

Infrared spectroscopy confirms the presence of key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3400 - 3300 | Secondary amine |

| O-H Stretch | ~3000 - 2500 (broad) | Carboxylic acid |

| Aromatic C-H Stretch | ~3100 - 3000 | Aryl group |

| Aliphatic C-H Stretch | ~2980 - 2850 | -CH₂- and -CH- |

| C=O Stretch | ~1710 - 1680 | Carboxylic acid carbonyl |

| Aromatic C=C Stretch | ~1600, ~1500 | Benzene ring |

Note: In the solid state, the compound may exist as a zwitterion, shifting the C=O stretch to a carboxylate (COO⁻) asymmetric stretch around 1580-1620 cm⁻¹ and showing broad N-H⁺ stretches.[11][14]

Mass spectrometry is used to confirm the molecular weight of the compound.

| Ion | Expected m/z |

| [M+H]⁺ (ESI⁺) | 224.07 |

| [M-H]⁻ (ESI⁻) | 222.06 |

| M⁺ (EI) | 223.06 |

Section 4: Conclusion and Future Perspectives

This guide has detailed a reliable and well-characterized method for the synthesis of this compound. The procedure is robust, utilizing readily available starting materials and mild reaction conditions, making it accessible for most synthetic chemistry laboratories. The analytical workflow described provides a clear path to confirming the structural integrity and purity of the final product.

The inherent biological relevance of the thiazolidine scaffold ensures that derivatives like the one described here are of significant interest.[3][4] This compound can serve as a valuable starting point for further derivatization—such as at the carboxylic acid or the secondary amine—to generate libraries of novel compounds for screening in various therapeutic areas, including oncology and infectious diseases.[2] The methodologies presented herein provide the foundational knowledge necessary for researchers to confidently synthesize and characterize this and other related molecules, enabling further exploration of their potential in drug discovery.

References

-

Ho, C. T., & Chen, J. H. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224–227. [Link][7][10]

-

Kallen, R. G. (1971). Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. Journal of the American Chemical Society, 93(23), 6236–6248. [Link][8]

-

Khan, K. M., et al. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 26(4), 773-778. [Link][1]

-

ResearchGate. (n.d.). Figure 1: reaction scheme for the formation of thiazolidines as proposed in parts in the literature[13]. Retrieved from [Link][15]

-

Wang, B., Peng, Q., He, M., & Yuan, L. (1989). THE STRUCTURAL CHARACTERISTICS OF 2-ARYL-THIAZOLIDINE-4-CARBOXYLIC ACIDS. Chinese Journal of Applied Chemistry, 0(4), 26-31. [Link][11]

-

Włodek, L., et al. (1998). Thiazolidine derivatives as source of free L-cysteine in rat tissue. Pharmacological research, 37(3), 215–221. [Link][16]

-

Crawhall, J. C. (1974). Structural Studies of Derivatives of Thiazolidine-4-Carboxylic Acid. McMaster University. Retrieved from [Link][14]

-

Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link][5]

-

Abbas, S., et al. (2023). Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents. Green Chemistry Letters and Reviews. [Link][2]

-

Khan, K. M., et al. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. ResearchGate. [Link][13]

-

Benedini, F., et al. (1995). Synthesis and NMR Studies of Thiazolidine-4-carboxylic Acid Derivatives Containing a Nitro Ester Function. ChemInform, 26(22). [Link]

-

Miller, D. D., et al. (2005). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry, 48(5), 1369–1378. [Link][3]

-

Van der Veken, B., et al. (2010). Aldehyde Binding to Cysteine, SO2, and Alanine. Journal of Agricultural and Food Chemistry, 58(19), 10637–10645. [Link][9]

-

Sharma, S., et al. (2019). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistrySelect, 4(19), 5671-5685. [Link][4]

Sources

- 1. pjps.pk [pjps.pk]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. 2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. THE STRUCTURAL CHARACTERISTICS OF 2-ARYL-THIAZOLIDINE-4-CARBOXYLIC ACIDS [yyhx.ciac.jl.cn]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 15. researchgate.net [researchgate.net]

- 16. Thiazolidine derivatives as source of free L-cysteine in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(p-tolyl)thiazolidine-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Therapeutic Potential of Thiazolidine Scaffolds

Thiazolidine-4-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, antiviral, antioxidant, and anticancer properties.[1] The core structure, a saturated five-membered ring containing both sulfur and nitrogen, provides a versatile framework for the design of novel therapeutic agents. The 2-(p-tolyl)thiazolidine-4-carboxylic acid variant is of particular interest due to the incorporation of a lipophilic tolyl group, which can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and cellular uptake. This guide provides an in-depth technical overview of the spectroscopic techniques used to elucidate and confirm the structure of 2-(p-tolyl)thiazolidine-4-carboxylic acid, a critical step in its development as a potential drug candidate.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

A comprehensive structural analysis of 2-(p-tolyl)thiazolidine-4-carboxylic acid necessitates a combination of spectroscopic methods. Each technique provides unique and complementary information, allowing for an unambiguous confirmation of the molecule's constitution and stereochemistry.

Molecular Structure and Synthesis Workflow

The synthesis of 2-(p-tolyl)thiazolidine-4-carboxylic acid is typically achieved through the condensation reaction of L-cysteine with p-tolualdehyde.[2] This reaction forms the thiazolidine ring in a single, efficient step.

Caption: Synthesis of 2-(p-tolyl)thiazolidine-4-carboxylic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Interpreting the Spectrum:

The ¹H NMR spectrum of 2-(p-tolyl)thiazolidine-4-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the thiazolidine ring and the p-tolyl group. Based on data from closely related compounds, such as N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid and other 2-arylthiazolidine-4-carboxylic acids, the following assignments can be predicted.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 (thiazolidine) | 5.5 - 5.8 | Singlet (s) | - |

| H-4 (thiazolidine) | 4.0 - 4.3 | Triplet (t) or Doublet of Doublets (dd) | ~7-9 |

| H-5a, H-5b (thiazolidine) | 3.2 - 3.6 | Multiplet (m) | |

| Aromatic (tolyl) | 7.1 - 7.4 | Two Doublets (d) | ~8 |

| Methyl (tolyl) | 2.3 - 2.4 | Singlet (s) | - |

| NH (thiazolidine) | Broad singlet | ||

| COOH | 10.0 - 13.0 | Broad singlet (br s) | - |

Causality Behind Experimental Choices:

The choice of a deuterated solvent, such as DMSO-d₆ or acetone-d₆, is crucial to avoid overwhelming the spectrum with solvent signals.[2] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. The diastereotopic nature of the H-5 protons, adjacent to the chiral center at C-4, results in their distinct chemical shifts and complex coupling patterns.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-(p-tolyl)thiazolidine-4-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Parameters: Typical acquisition parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Interpreting the Spectrum:

The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the number and types of carbon atoms in the molecule. Predicted chemical shifts, based on related structures, are summarized below.[4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | 170 - 175 |

| C-2 (thiazolidine) | 65 - 75 |

| C-4 (thiazolidine) | 60 - 65 |

| C-5 (thiazolidine) | 30 - 40 |

| Aromatic (tolyl) - C (ipso) | 135 - 140 |

| Aromatic (tolyl) - CH | 125 - 130 |

| Aromatic (tolyl) - C (para to CH₃) | 138 - 142 |

| Methyl (tolyl) | 20 - 22 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the spectrum on the same NMR spectrometer.

-

Parameters: Employ a wider spectral width (e.g., 220 ppm) and a longer relaxation delay (e.g., 2-5 seconds) compared to ¹H NMR. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Interpreting the Spectrum:

The FT-IR spectrum of 2-(p-tolyl)thiazolidine-4-carboxylic acid will display characteristic absorption bands for the carboxylic acid, secondary amine, and aromatic functionalities.[2]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (carboxylic acid) | Stretching | 2500 - 3300 (broad) |

| N-H (secondary amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (carboxylic acid) | Stretching | 1700 - 1760 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1350 |

| C-O | Stretching | 1210 - 1320 |

Causality Behind Experimental Choices:

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The choice of sample preparation method, either as a KBr pellet or a Nujol mull, is to obtain a high-quality spectrum of the solid material without interference from a solvent.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Interpreting the Spectrum:

For 2-(p-tolyl)thiazolidine-4-carboxylic acid (C₁₁H₁₃NO₂S), the calculated molecular weight is approximately 223.07 g/mol .

-

Positive Ion Mode: The ESI-MS spectrum is expected to show a prominent peak at m/z 224.08, corresponding to the [M+H]⁺ ion.

-

Negative Ion Mode: A peak at m/z 222.06, corresponding to the [M-H]⁻ ion, would be expected.

Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing further structural information. Key expected fragmentation pathways include:

-

Loss of CO₂: A neutral loss of 44 Da from the deprotonated molecule, corresponding to decarboxylation.

-

Cleavage of the Thiazolidine Ring: Fragmentation of the heterocyclic ring can yield characteristic ions.

-

Loss of the Carboxylic Acid Group: A loss of 45 Da (-COOH) from the protonated molecule.

Caption: Predicted ESI-MS/MS Fragmentation of 2-(p-tolyl)thiazolidine-4-carboxylic acid.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters: Optimize the ESI source parameters, including capillary voltage (typically 3-5 kV), cone voltage, and desolvation gas temperature and flow rate, to maximize the signal of the molecular ion.

-

Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Conclusion: Ensuring Structural Integrity for Drug Development

The meticulous application of a suite of spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—is indispensable for the unambiguous structural elucidation of 2-(p-tolyl)thiazolidine-4-carboxylic acid. This guide has outlined the theoretical underpinnings, practical experimental protocols, and expected data for each method. By following these self-validating procedures, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this promising therapeutic scaffold, a critical prerequisite for advancing through the drug discovery pipeline.

References

- BenchChem. (2025). Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers.

-

Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1279-1285. Retrieved from [Link]

-

Parthasarathy, R., Paul, B., & Korytnyk, W. (1976). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 98(21), 6634–6643. Retrieved from [Link]

-

ZU Scholars. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration. Retrieved from [Link]

-

Al-Obaidi, A. S. M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry, 12(4), 5225-5241. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

Sources

Physicochemical properties of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Introduction

This compound is a heterocyclic compound belonging to the family of thiazolidine-4-carboxylic acid derivatives. These molecules are synthetically accessible and possess significant therapeutic potential, primarily due to their ability to act as prodrugs. The core structure is formed by the condensation of L-cysteine with an aldehyde, in this case, 4-methylbenzaldehyde.

The principal interest in this class of compounds lies in their capacity to undergo non-enzymatic ring-opening under physiological conditions to release L-cysteine, a crucial precursor to the antioxidant glutathione.[1][2] This mechanism positions this compound and its analogs as valuable candidates for therapeutic strategies aimed at mitigating oxidative stress and protecting against drug-induced toxicities, such as acetaminophen-induced hepatotoxicity.[1][3]

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. It details the synthesis, analytical characterization, and critical parameters that govern its behavior, offering field-proven insights for researchers in medicinal chemistry and drug development.

Molecular Structure and Chemical Identifiers

A precise understanding of the molecule's identity is foundational to all subsequent research. The structure and key identifiers for this compound are summarized below.

Caption: Molecular structure of the target compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[4] |

| CAS Number | 67189-37-1[4] |

| Molecular Formula | C₁₁H₁₃NO₂S[4] |

| Molecular Weight | 223.29 g/mol [4] |

| Canonical SMILES | CC1=CC=C(C=C1)C2NC(CS2)C(=O)O[4] |

| InChIKey | HTRWLFRKMUVNPG-UHFFFAOYSA-N[4] |

Synthesis and Purification

The synthesis of 2-aryl-1,3-thiazolidine-4-carboxylic acids is a well-established process involving the nucleophilic condensation of L-cysteine with a corresponding aromatic aldehyde.[5][6] This reaction is efficient and typically proceeds at room temperature, making it an accessible method for laboratory-scale production.

Causality Behind Experimental Choices

The selection of L-cysteine is critical as it provides the backbone of the thiazolidine ring and the carboxylic acid moiety. The reaction leverages the nucleophilic nature of both the thiol (-SH) and amino (-NH₂) groups of cysteine, which attack the electrophilic carbonyl carbon of the aldehyde (4-methylbenzaldehyde). A mixed solvent system of ethanol and water is commonly employed to dissolve both the polar L-cysteine hydrochloride and the less polar aromatic aldehyde.[5][6]

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for analogous compounds.[5][6]

-

Reagent Preparation:

-

In a round-bottom flask, dissolve L-cysteine hydrochloride (e.g., 0.94 mmol) and sodium acetate (0.64 mmol) in distilled water (25 mL).

-

In a separate beaker, dissolve 4-methylbenzaldehyde (0.98 mmol) in ethanol (26 mL).

-

-

Reaction:

-

Add the ethanolic aldehyde solution to the aqueous L-cysteine solution.

-

Stir the resulting mixture vigorously at room temperature for approximately 24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

-

Isolation:

-

Upon formation of a precipitate, place the reaction flask in an ice-water bath to maximize precipitation.

-

Collect the solid product by suction filtration.

-

Wash the collected precipitate several times with cold ethanol to remove unreacted starting materials.

-

-

Purification:

-

For higher purity, recrystallize the solid product from a hot ethanol/water mixture.

-

Dry the purified white crystals to obtain the final product.

-

Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides complementary information to validate the identity and purity of the synthesized compound.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Characteristic Features |

|---|---|

| ¹H-NMR | Signals for aromatic protons (δ ~7.1-7.3 ppm), methine proton H-2 (δ ~5.6 ppm), methine proton H-4 (δ ~4.0-4.2 ppm), and methylene protons H-5 (δ ~3.2-3.5 ppm).[5] |

| IR (KBr) | Broad O-H stretch (carboxylic acid) ~2500-3300 cm⁻¹, N-H stretch ~3300-3400 cm⁻¹, C=O stretch ~1680-1710 cm⁻¹, Aromatic C=C stretch ~1500-1600 cm⁻¹.[5][7][8] |

| Mass Spec (EI-MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (m/z = 223).[5] |

Step-by-Step Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the carbon-hydrogen framework and connectivity.

-

Protocol: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). Tetramethylsilane (TMS) is used as an internal standard.[5] The resulting spectra are analyzed for chemical shifts, coupling constants, and integration to confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Protocol: Prepare a KBr pellet by mixing a small amount of the dry sample with potassium bromide powder and pressing it into a thin disk. Alternatively, analyze the sample as a mull. Record the spectrum. The presence of characteristic absorption bands for O-H (acid), N-H, C=O, and aromatic C=C bonds confirms the functional group composition.[7][9]

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Protocol: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization, EI). The resulting mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula.[10]

-

Core Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Interplay of physicochemical properties in drug development.

Table 3: Summary of Physicochemical Properties

| Property | Value (Predicted/Experimental) | Significance in Drug Development |

|---|---|---|

| Melting Point (°C) | ~160-175 (Est. based on analogs[11]) | Indicator of purity and solid-state stability. |

| pKa | ~2.00 (Predicted)[12] | Governs ionization state; crucial for solubility and formulation. The compound will be ionized at physiological pH. |

| XLogP3 | -0.4 (Computed)[4] | Indicates the compound is relatively hydrophilic, which influences membrane permeability and distribution. |

| Water Solubility | Low (Est. ~95 mg/L based on analog[13]) | Affects dissolution rate and bioavailability. The hydrophilic carboxylic acid is countered by the lipophilic aryl group. |

| Chemical Stability | Labile in physiological conditions[1] | The thiazolidine ring can open to release L-cysteine, which is the basis of its prodrug function. |

In-Depth Analysis

-

pKa (Acid Dissociation Constant): The predicted pKa of ~2.00 is characteristic of the carboxylic acid group. This low value means that at physiological pH (~7.4), the carboxyl group will be deprotonated and exist as a negatively charged carboxylate anion. This ionization significantly increases its aqueous solubility compared to the neutral form and is a key factor in designing parenteral formulations.

-

LogP (Lipophilicity): The computed XLogP3 of -0.4 suggests that the compound has a slight preference for the aqueous phase over an organic phase (octanol).[4] This hydrophilicity, driven by the ionizable carboxylic acid and polar N-H and S-H groups, can be a challenge for passive diffusion across lipid cell membranes. However, the prodrug strategy often relies on carrier-mediated transport or subsequent release of a more permeable active agent.

-

Solubility: The molecule contains both a hydrophilic (ionized carboxylate) and a lipophilic (p-tolyl) moiety, leading to modest overall solubility. A standard method for experimental determination is the shake-flask method, where excess solid is equilibrated in a buffer (e.g., PBS, pH 7.4), and the concentration of the dissolved compound is measured, typically by HPLC-UV.

-

Stability and Prodrug Potential: The most significant chemical property is the inherent instability of the thiazolidine ring at physiological pH.[1] The ring is susceptible to hydrolysis, which breaks the C-S and C-N bonds, leading to the release of L-cysteine and 4-methylbenzaldehyde. This non-enzymatic cleavage is the cornerstone of its function as an L-cysteine delivery system.[1][2]

Application as an L-Cysteine Prodrug

The primary therapeutic application of this compound is to serve as a prodrug for L-cysteine.[14] L-cysteine is a conditionally essential amino acid that is the rate-limiting component in the synthesis of glutathione (GSH), the body's primary endogenous antioxidant. Direct administration of L-cysteine is often problematic due to its poor stability and rapid metabolism.

Mechanism of Action

The thiazolidine structure masks the reactive thiol group of cysteine, improving its stability and bioavailability. Once in systemic circulation, the compound undergoes a slow, non-enzymatic hydrolysis to release L-cysteine where it is needed. This released L-cysteine can then be incorporated into the glutathione synthesis pathway, replenishing cellular GSH levels and enhancing the body's antioxidant capacity.[1]

Caption: Prodrug activation pathway of the title compound.

Conclusion

This compound is a compound of significant interest due to its well-defined role as a prodrug of L-cysteine. Its physicochemical properties—a hydrophilic nature (XLogP3 -0.4), an acidic pKa (~2.00), and, most importantly, its capacity for hydrolytic ring-opening—are intrinsically linked to its therapeutic mechanism. A thorough understanding and characterization of these properties, using the analytical workflows described herein, are essential for any researcher aiming to develop this or related molecules for clinical applications, particularly in contexts requiring the replenishment of glutathione and protection against oxidative damage. Future research may focus on modifying the 2-aryl substituent to fine-tune the rate of hydrolysis and optimize the pharmacokinetic profile.

References

-

Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591–596. [Link]

-

Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry. [Link]

-

Al-Hassan, A. A., et al. (2022). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules. [Link]

-

Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Semantic Scholar. [Link]

-

Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

LibreTexts. (2021). Infrared (IR) Spectroscopy. Chemistry LibreTexts. [Link]

-

Molbase. (n.d.). 2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID synthesis. [Link]

-

Al-Jbouri, S. M. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of thiazolidine-4-carboxylic acid derivatives. [Link]

-

ZORA. (1999). New dipeptides containing thiazolidine-4-carboxylic acid derivatives: Synthesis and characterization using NMR techniques and X-ray data. Zurich Open Repository and Archive. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. [Link]

-

ResearchGate. (n.d.). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. [Link]

-

ResearchGate. (n.d.). Synthesis, identification and computational study of 4- Thiazolidine 4-carboxylic acid derivatives and their metal complexes with Cu(II), and Ag(I). [Link]

-

PubChem. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Clark, J. (2013). Interpreting infra-red spectra. Chemguide. [Link]

-

eScholarship.org. (2014). Mass Spectral Feature-Based Data Processing. University of California. [Link]

-

Michigan State University. (n.d.). IR Absorption Table. Department of Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization of some New 4- Thiazolidinone of Acenaphthoquinone. [Link]

-

MDPI. (2021). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 26(11), 3326. [Link]

Sources

- 1. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [PDF] Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. | Semantic Scholar [semanticscholar.org]

- 4. This compound | C11H13NO2S | CID 569775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pjps.pk [pjps.pk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 342412-25-3 CAS MSDS (2-(4-ETHYLPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. guidechem.com [guidechem.com]

- 14. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Determination of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

This guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of chemical synthesis and analytical techniques.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its biological activity. For pharmaceutical development, the definitive determination of a molecule's structure is a critical step. Single-crystal X-ray diffraction (SCXRD) is the gold standard for providing unambiguous atomic coordinates, bond lengths, and bond angles.[1] This guide will detail the process for the structural elucidation of this compound, a heterocyclic compound with potential therapeutic applications. Thiazolidine derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]

Synthesis and Characterization: The Foundation of Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound. The purity of the synthesized material is paramount for growing high-quality crystals suitable for diffraction.

Synthesis of this compound

A common and effective method for the synthesis of 2-aryl-1,3-thiazolidine-4-carboxylic acids is the nucleophilic condensation of L-cysteine with an appropriate aromatic aldehyde.[4][5]

Protocol 1: Synthesis of this compound

-

Materials:

-

L-Cysteine hydrochloride

-

4-Methylbenzaldehyde (p-tolualdehyde)

-

Sodium acetate

-

Ethanol

-

Distilled water

-

Diethyl ether

-

-

Procedure:

-

Dissolve L-cysteine hydrochloride in distilled water.

-

Add sodium acetate to the solution to neutralize the hydrochloride and free the amine group of the L-cysteine.

-

In a separate flask, dissolve 4-methylbenzaldehyde in ethanol.

-

Add the ethanolic aldehyde solution to the aqueous L-cysteine solution.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, a precipitate of the product will form. Cool the reaction vessel in an ice bath to maximize precipitation.

-

Collect the precipitate by suction filtration and wash it several times with cold ethanol and then diethyl ether to remove any unreacted starting materials.[6][7]

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure compound.[7]

-

Spectroscopic Characterization

Before proceeding to crystallization, it is essential to confirm the identity and purity of the synthesized compound using various spectroscopic techniques.

-

¹H-NMR and ¹³C-NMR Spectroscopy: These techniques provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity. For thiazolidine derivatives, characteristic signals for the protons on the thiazolidine ring are expected.[8]

-

FTIR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include those for the N-H, C-H (aromatic and aliphatic), C=O (carboxylic acid), and C-S bonds.[4]

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, providing further confirmation of its identity. A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₃NO₂S (223.29 g/mol ) would be expected.[1][9]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination.[10] The ideal crystal for SCXRD should be well-formed, free of defects, and typically between 0.03 and 0.3 mm in size.[11]

Protocol 2: Crystallization of this compound

A variety of crystallization techniques can be employed. Slow evaporation of a saturated solution is a common and often successful method.

-

Materials:

-

Purified this compound

-

A selection of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof)

-

-

Procedure:

-

Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating to create a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed.

-

Monitor the vial periodically for the formation of crystals. This process can take anywhere from a few days to several weeks.

-

Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Atomic Arrangement

SCXRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[11][12]

The SCXRD Workflow

The process of determining a crystal structure using SCXRD involves several key steps, from data collection to structure refinement.[10][13]

Caption: A generalized workflow for single-crystal X-ray diffraction.

Protocol 3: SCXRD Data Collection and Structure Determination

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[1]

-

Data Collection: The mounted crystal is placed on the diffractometer, which consists of an X-ray source, a goniometer for orienting the crystal, and a detector.[12] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[1] The diffractometer then rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded by the detector at various orientations.[11]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections.[13] This step involves integration, scaling, and merging of the data.[13]

-

Structure Solution: The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (related to the amplitudes) but not the phases of the diffracted X-rays. Direct methods or Patterson methods are typically used for small molecules to obtain initial phase estimates.

-

Structure Refinement: An initial atomic model is built and then refined against the experimental diffraction data. This is typically done using a least-squares minimization procedure, where the atomic coordinates and thermal parameters are adjusted to improve the agreement between the observed and calculated structure factors.[14][15]

-

Structure Validation: The final refined structure is validated using various crystallographic metrics and software tools to ensure its quality and chemical reasonableness.

Analysis and Interpretation of the Crystal Structure

The final output of a successful crystal structure determination is a set of atomic coordinates that define the molecule's three-dimensional structure. This data allows for a detailed analysis of various structural features.

Crystallographic Data

The crystallographic data for this compound would be summarized in a table similar to the one below. The values presented here are hypothetical and would be determined experimentally.

| Parameter | Value |

| Chemical formula | C₁₁H₁₃NO₂S |

| Formula weight | 223.29 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| θ range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Goodness-of-fit on F² | Value |

Molecular and Crystal Packing Analysis

-

Bond Lengths and Angles: The determined structure provides precise measurements of all bond lengths and angles within the molecule, which can be compared to standard values and theoretical calculations.

-

Conformation: The conformation of the thiazolidine ring and the relative orientation of the 4-methylphenyl and carboxylic acid substituents can be analyzed.

-

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound. For instance, the carboxylic acid group is a strong hydrogen bond donor and acceptor, and these interactions are expected to play a significant role in the crystal packing.

Data Deposition and Dissemination

It is standard practice in the scientific community to deposit the final crystallographic data in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[16][17] Deposition ensures that the data is preserved and accessible to other researchers for verification and further analysis.[18]

Conclusion

The determination of the crystal structure of this compound is a multi-step process that requires careful execution of synthesis, crystallization, and single-crystal X-ray diffraction experiments. The resulting structural information is invaluable for understanding the fundamental properties of the molecule and can guide further research in areas such as drug design and materials science. This in-depth guide provides a framework for researchers to approach this task with a solid understanding of the underlying principles and methodologies.

References

- Brunger, A. T. (1997). Recent Developments for Crystallographic Refinement of Macromolecules. Methods in Molecular Biology, 56, 245-266.

-

Crystallographic Refinement. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molbank, 2021(4), M1284.

- Patel, H., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Multidisciplinary Research, 5(4).

-

Crystals User Guide. (n.d.). Chemical Crystallography. Retrieved from [Link]

- Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56.

- Design, Synthesis, Spectroscopic Characterization, and Antibacterial Evaluation of Thiazolidine-2,4-dione-Based 1,3,4-Oxadiazole Derivatives. (2023).

-

Single-crystal X-ray Diffraction. (2018). Carleton College. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 5(4), 543-552.

- Al-Juboori, A. M. J., et al. (2021). Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. Journal of Physics: Conference Series, 1853, 012029.

-

Single Crystal X-ray Diffractometers. (n.d.). Bruker. Retrieved from [Link]

- Afonine, P. V., et al. (2021). Modeling a unit cell: crystallographic refinement procedure using the biomolecular MD simulation platform Amber. Acta Crystallographica Section D: Structural Biology, 77(11), 1273-1284.

- Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1297-1302.

- Kadhim, W. R., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(4), 45-56.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- 2-(4-Methylphenyl)-4(5H)-thiazolone: A Comparative Analysis with X-ray Crystallography. (2023). BenchChem.

- Shahwar, D., et al. (2010). 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2159.

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). The Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Search - Access Structures. (n.d.). The Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). DATACC. Retrieved from [Link]

- Ullah, A., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575.

- Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers. (2023). BenchChem.

- Shahwar, D., et al. (2009). 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3016.

-

2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]

-

2-Methylthiazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijfmr.com [ijfmr.com]

- 3. researchgate.net [researchgate.net]

- 4. pjps.pk [pjps.pk]

- 5. nanobioletters.com [nanobioletters.com]

- 6. 2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C11H13NO2S | CID 569775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. portlandpress.com [portlandpress.com]

- 14. Chemical Crystallography [xtl.ox.ac.uk]

- 15. journals.iucr.org [journals.iucr.org]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. Search - Access Structures [ccdc.cam.ac.uk]

- 18. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

A Technical Guide to the Prospective Synthesis and Characterization of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Abstract

Introduction and Scientific Rationale

Thiazolidine-4-carboxylic acid derivatives are a class of heterocyclic compounds recognized for their significant biological and pharmacological potential.[2] The thiazolidine ring is a core structural motif in numerous natural and synthetic molecules, including the antibiotic penicillin.[3][5] These scaffolds are known to exhibit a wide range of activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties.[2][3][6]

The primary synthetic route to 2-substituted thiazolidine-4-carboxylic acids is the condensation reaction of L-cysteine with an appropriate aldehyde or ketone.[3][5] This reaction proceeds via a nucleophilic attack of the thiol group on the carbonyl carbon, followed by an intramolecular cyclization involving the amino group, forming the stable five-membered thiazolidine ring. The stereochemistry at the C4 position is retained from the L-cysteine precursor, while a new stereocenter is typically formed at the C2 position, resulting in a mixture of diastereomers.[3]

This guide focuses on the targeted synthesis of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid (Target Compound 1 ). The introduction of a 4-methylphenyl (p-tolyl) group at the C2 position is of particular interest. The electronic and steric properties of this substituent may influence the compound's stability, lipophilicity, and ultimately, its biological activity. This document provides the necessary theoretical and practical framework to successfully synthesize, isolate, and characterize this novel molecule.

Proposed Synthetic Strategy and Mechanism

The synthesis of Target Compound 1 is predicated on the well-documented reaction between L-cysteine and aromatic aldehydes.[2][4]

Reaction Scheme: L-Cysteine + p-Tolualdehyde → this compound

The reaction mechanism involves two key steps:

-

Thiohemiacetal Formation: The nucleophilic thiol group (-SH) of L-cysteine attacks the electrophilic carbonyl carbon of p-tolualdehyde. This forms an unstable thiohemiacetal intermediate.

-

Cyclization: The amino group (-NH2) of the same L-cysteine molecule then performs an intramolecular nucleophilic attack, displacing the hydroxyl group and forming the thermodynamically stable thiazolidine ring.

Diagram: Reaction Mechanism

Caption: Proposed mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected outcomes to ensure the integrity of the synthesis.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| L-Cysteine | C₃H₇NO₂S | 121.16 | ≥98% | Sigma-Aldrich |

| p-Tolualdehyde | C₈H₈O | 120.15 | ≥97% | Sigma-Aldrich |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 95% or Absolute | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | N/A | In-house |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | VWR |

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.21 g (10 mmol) of L-cysteine in 50 mL of deionized water. Stir until fully dissolved.

-

Addition of Aldehyde: In a separate beaker, dissolve 1.20 g (10 mmol) of p-tolualdehyde in 50 mL of ethanol.

-

Reaction Initiation: Add the ethanolic solution of p-tolualdehyde dropwise to the aqueous L-cysteine solution at room temperature with vigorous stirring.

-

Reaction Monitoring: The reaction mixture will likely become cloudy as the product precipitates. Stir the mixture continuously at room temperature for 24 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (1:1).

-

Product Isolation: After 24 hours, cool the reaction flask in an ice bath for 30 minutes to maximize precipitation.[2]

-

Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid product three times with 20 mL portions of cold diethyl ether to remove any unreacted aldehyde.

-

Drying: Dry the product under vacuum at 40°C for 4-6 hours or until a constant weight is achieved.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and isolation.

Characterization and Purity Assessment

A rigorous characterization is essential to confirm the structure and purity of the newly synthesized compound.

Physical Properties (Predicted)

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂S | PubChem[1] |

| Molecular Weight | 223.29 g/mol | PubChem[1] |

| Appearance | White to off-white solid | Analogy[7] |

| Melting Point | ~170-180 °C (with decomp.) | Analogy[7] |

Spectroscopic Analysis

The following techniques are indispensable for unambiguous structural elucidation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆, the spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (two doublets in the 7.0-7.5 ppm range), a singlet for the methyl group (~2.3 ppm), and distinct signals for the protons on the thiazolidine ring (H2, H4, and H5 methylene protons). The proton at C2 (adjacent to the aryl group and sulfur) is expected to appear as a singlet around 5.5-5.8 ppm.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal 11 distinct carbon signals, including the carboxylic acid carbonyl (~170-175 ppm), aromatic carbons, and the three carbons of the thiazolidine ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the N-H stretch (~3300-3400 cm⁻¹), the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1690-1720 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹).[2]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the molecular weight of the compound ([M+H]⁺ at m/z 224.07 or [M-H]⁻ at m/z 222.06).

Potential Applications and Future Directions

Derivatives of thiazolidine-4-carboxylic acid are being actively investigated for various therapeutic applications. Recent studies have highlighted their potential as inhibitors of influenza neuraminidase, suggesting antiviral applications.[8] Furthermore, their structural similarity to the amino acid proline makes them interesting candidates for peptidomimetic studies and as building blocks in medicinal chemistry.[3] The antioxidant properties observed in similar 2-aryl derivatives also suggest potential utility in mitigating oxidative stress-related conditions.[2]

Future work should focus on:

-

Diastereomer Separation: Developing chromatographic methods to separate and characterize the individual cis and trans diastereomers.

-

Biological Screening: Evaluating the synthesized compound for its antioxidant, antibacterial, and antiviral activities.

-

Derivative Synthesis: Using the carboxylic acid and secondary amine functionalities as handles for further chemical modification to create a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This guide provides a robust and scientifically grounded protocol for the inaugural synthesis and comprehensive characterization of this compound. By leveraging established chemical principles and detailing a rigorous analytical workflow, this document serves as an essential resource for researchers aiming to explore this novel compound. The successful execution of this protocol will not only confirm the structure of a previously uncharacterized molecule but will also open new avenues for its investigation in drug discovery and materials science.

References

-

Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1295-1300. [Link]

-

McMaster University. (n.d.). Structural Studies of Derivatives of Thiazolidine-4-Carboxylic Acid. MacSphere. [Link]

-

Al-Sultani, A. H. H., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Al-Juboori, M. H., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. ResearchGate. [Link]

-

Aly, M. F., et al. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, 2016(6), 105-121. [Link]

-

Al-Asadi, R. (2023). Synthesis, identification and computational study of 4- Thiazolidine 4-carboxylic acid derivatives and their metal complexes with Cu(II), and Ag(I). ResearchGate. [Link]

-

Fatima, A., et al. (2024). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Taylor & Francis Online. [Link]

Sources

- 1. This compound | C11H13NO2S | CID 569775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pjps.pk [pjps.pk]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Stereochemistry of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy, selectivity, and safety. This guide provides a detailed examination of the stereochemistry of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound with significant therapeutic potential. The condensation of L-cysteine with 4-methylbenzaldehyde yields this compound, which possesses two chiral centers at positions C2 and C4. This results in the formation of diastereomers, specifically (2R,4R) and (2S,4R) (cis) and (2S,4R) and (2R,4S) (trans) isomers. The fixed (R) configuration at C4, derived from the natural amino acid L-cysteine, simplifies the stereochemical landscape. This document outlines the synthetic protocols, diastereomeric outcomes, and advanced analytical techniques for the unambiguous assignment of the stereochemistry of these isomers. The profound impact of stereoisomerism on biological activity is also discussed, providing essential insights for drug design and development.

Introduction: The Significance of Stereochemistry

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Many biological targets, such as enzymes and receptors, are chiral and thus interact differently with the various stereoisomers of a drug molecule. This can lead to significant differences in pharmacological activity, metabolism, and toxicity between isomers. Thiazolidine derivatives, a class of heterocyclic compounds, are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-influenza properties.[1][2][3][4] The compound this compound is a key scaffold in the development of novel therapeutic agents. Its synthesis from L-cysteine and 4-methylbenzaldehyde introduces a second chiral center at the C2 position, in addition to the inherent chirality at C4 from the cysteine backbone. This gives rise to diastereomeric pairs (cis and trans), whose distinct spatial arrangements can profoundly influence their biological profiles.[1] A thorough understanding and control of the stereochemistry of this molecule are therefore essential for the development of safe and effective drugs.

Synthesis and Formation of Diastereomers

The primary route for the synthesis of this compound is the condensation reaction between L-cysteine and 4-methylbenzaldehyde.[3][5][6] This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to the formation of the thiazolidine ring.

General Synthetic Protocol

A typical procedure involves the reaction of L-cysteine hydrochloride with 4-methylbenzaldehyde in a suitable solvent system, often a mixture of ethanol and water.[3][5] Sodium acetate is commonly added to neutralize the hydrochloride and facilitate the reaction. The reaction is typically stirred at room temperature for an extended period, allowing for the formation and precipitation of the product.

Experimental Protocol: Synthesis of this compound

-

Dissolve L-cysteine hydrochloride (1 equivalent) in distilled water.

-

Add sodium acetate (1 equivalent) to the solution and stir until dissolved.

-

In a separate flask, dissolve 4-methylbenzaldehyde (1 equivalent) in ethanol.

-

Add the aldehyde solution to the cysteine solution and stir the mixture vigorously at room temperature for 24 hours.

-

Cool the reaction mixture in an ice bath to promote further precipitation.

-

Collect the precipitate by suction filtration and wash thoroughly with cold ethanol.

-

Dry the product under vacuum.

The Formation of Cis and Trans Diastereomers

The cyclization step of the synthesis can result in two possible diastereomeric products: the cis isomer, where the substituent at C2 (the 4-methylphenyl group) and the substituent at C4 (the carboxylic acid group) are on the same side of the ring, and the trans isomer, where they are on opposite sides. The ratio of these diastereomers can be influenced by reaction conditions such as solvent and temperature.[7] It has been observed that in many cases, a mixture of diastereomers is obtained, with one often being the major product.[1][6] For instance, studies on similar 2-arylthiazolidine-4-carboxylic acid amides have reported diastereomeric ratios of 7:3.[1]

Stereochemical Assignment and Analytical Techniques

The unambiguous determination of the stereochemistry of the synthesized products is crucial. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a powerful tool for differentiating between the cis and trans diastereomers.[8][9] The chemical shifts and coupling constants of the protons on the thiazolidine ring, specifically H2, H4, and the diastereotopic protons at H5, are highly sensitive to the relative stereochemistry.

In many 2-arylthiazolidine-4-carboxylic acid derivatives, the C2-H proton of the minor isomer appears downfield compared to the major isomer.[1] Conversely, the C4-H proton of the major isomer often appears at a lower field than that of the minor isomer.[1] These differences in chemical shifts arise from the different magnetic environments of the protons in the cis and trans configurations. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide further definitive evidence by identifying through-space correlations between protons on the C2 and C4 substituents.[9]

| Proton | Typical Chemical Shift Range (ppm) - Major Isomer | Typical Chemical Shift Range (ppm) - Minor Isomer |

| C2-H | 5.30 - 5.60 | 5.50 - 5.80 |

| C4-H | 4.10 - 4.40 | 3.80 - 4.10 |

| C5-H | 3.10 - 3.50 | 3.10 - 3.50 |

Note: These are representative ranges and can vary based on the solvent and specific substituents.[1]

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the absolute determination of molecular structure and stereochemistry.[10][11] By diffracting X-rays through a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of all atoms.[12] This technique provides unequivocal proof of the cis or trans configuration and the conformation of the thiazolidine ring, which often adopts an envelope or twist conformation.[13][14] While obtaining suitable crystals for X-ray diffraction can be challenging, the resulting structural data is invaluable for validating assignments made by other techniques.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for the separation of stereoisomers. This method can be used both analytically, to determine the diastereomeric ratio of a synthetic mixture, and preparatively, to isolate pure diastereomers for further characterization and biological testing. The differential interaction of the diastereomers with the chiral stationary phase leads to different retention times, allowing for their effective separation.

Stereochemistry and Biological Activity

The distinct three-dimensional structures of the cis and trans isomers of this compound and its derivatives can lead to significant differences in their biological activity.[15][16][17] The spatial orientation of the 4-methylphenyl group and the carboxylic acid function determines how the molecule fits into the binding site of its biological target. One diastereomer may exhibit a much higher affinity and, consequently, greater potency than the other. For example, in a series of 2-arylthiazolidine-4-carboxylic acid amides developed as anticancer agents, the biological activity was found to be dependent on the stereochemistry.[1][2] Therefore, the synthesis of stereochemically pure compounds is often a key objective in drug development programs.

Conclusion